molecular formula C13H10N2OS B13880600 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13880600
M. Wt: 242.30 g/mol
InChI Key: GTPCIUVRCMUNKS-UHFFFAOYSA-N
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Description

2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole: is a complex organic compound that features a benzothiazole ring fused with a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyridinium Ion: The methylation of pyridine followed by oxidation can introduce the 6-methyl-1-oxidopyridin-1-ium moiety.

    Coupling Reaction: The final step involves coupling the benzothiazole ring with the oxidized pyridinium ion under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridinium ion.

    Reduction: Reduction reactions can target the oxidized pyridinium ion, converting it back to its reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiazole and pyridinium rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridinium rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazole
  • 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzimidazole
  • 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzofuran

Uniqueness

Compared to these similar compounds, 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring. This sulfur atom can impart different electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-(6-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2OS/c1-9-5-4-7-11(15(9)16)13-14-10-6-2-3-8-12(10)17-13/h2-8H,1H3

InChI Key

GTPCIUVRCMUNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC=C1)C2=NC3=CC=CC=C3S2)[O-]

Origin of Product

United States

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